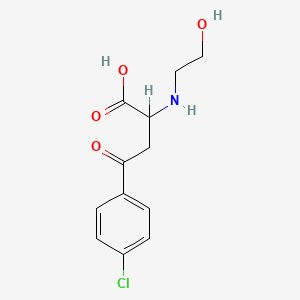![molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0](/img/structure/B1660689.png)
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a complex organometallic compound known for its catalytic properties. This compound is particularly noted for its efficiency in C-H activation reactions, making it a valuable catalyst in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] typically involves the reaction of rhodium(II) acetate dimer with α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily undergoes catalytic reactions, including:
Oxidation: Facilitates the oxidation of organic substrates.
Reduction: Acts as a catalyst in reduction reactions.
Substitution: Involved in various substitution reactions, particularly in the formation of C-N bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include urea, guanidine, and various organic substrates. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are heterocyclic compounds, which are valuable in pharmaceuticals and materials science .
科学的研究の応用
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-H and C-N bonds.
Biology: Investigated for its potential in biochemical applications, including enzyme mimetics.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The compound exerts its effects through a catalytic mechanism that involves the activation of C-H bonds. This activation facilitates the formation of new bonds, such as C-N bonds, through oxidative amination. The molecular targets include organic substrates with reactive hydrogen atoms, and the pathways involve the formation of rhodium intermediates that facilitate the reaction .
類似化合物との比較
Similar Compounds
- Rhodium(II) acetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) trifluoroacetate dimer
Uniqueness
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is unique due to its high efficiency and selectivity in C-H activation reactions. Compared to similar compounds, it offers superior catalytic performance and stability under various reaction conditions .
特性
CAS番号 |
819050-89-0 |
|---|---|
分子式 |
C32H44O8Rh2 |
分子量 |
762.5 g/mol |
IUPAC名 |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; |
InChIキー |
OBMUTUNJWNQIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
正規SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(5R)-4,5-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxolan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1660608.png)


![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)






![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)


